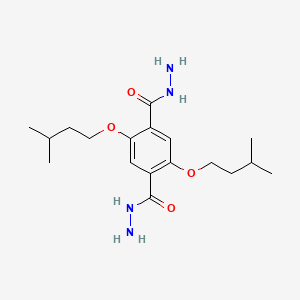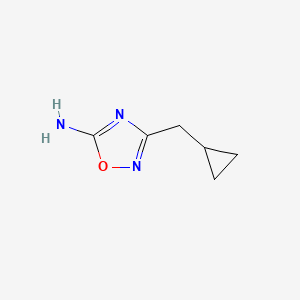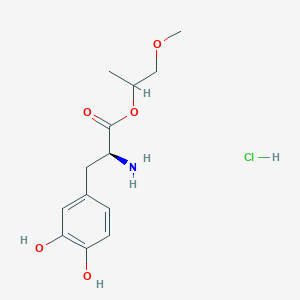![molecular formula C8H18Cl2N2 B13652917 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is a chemical compound known for its potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. It was first synthesized in 1979 by scientists at Merck & Co. and has since been widely used as a pharmacological tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethyl ester derivatives . The reaction conditions often require an inert atmosphere and room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving NMDA receptor antagonism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new chemical processes and materials.
Mecanismo De Acción
The compound exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This action affects various molecular targets and pathways involved in synaptic transmission and plasticity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable tool in research focused on NMDA receptor antagonism and related neurological studies.
Propiedades
Fórmula molecular |
C8H18Cl2N2 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
4-ethyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-6-5-9-7-8(10)3-4-8;;/h9H,2-7H2,1H3;2*1H |
Clave InChI |
LQIZZJBDBYNEKG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCNCC12CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)








![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)



